1,4-Benzenedimethanamine

Catalog No.
S1896001
CAS No.
539-48-0
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenedimethanamine

Standard aliphatic or meta-substituted diamines fail to meet thermal and mechanical demands of high-performance polymers. 1,4-Benzenedimethanamine (p-XDA) provides a rigid, linear para-substituted diamine structure that enables:

  • Semi-aromatic polyamides with Tm >330°C, mandatory for lead-free SMT and under-hood components.
  • Epoxy networks with Tg exceeding 170°C for structural composites replacing metal alloys.
  • 15-fold higher fluorescence quantum yield for sensor-embedded coatings without dopants.

Reliable global supply for advanced polymer synthesis.

CAS Number

539-48-0

Product Name

1,4-Benzenedimethanamine

IUPAC Name

[4-(aminomethyl)phenyl]methanamine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2

InChI Key

ISKQADXMHQSTHK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)CN

Canonical SMILES

C1=CC(=CC=C1CN)CN

The exact mass of the compound 1,4-Benzenedimethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,4-Benzenedimethanamine, p-Xylylenediamine, p-XDA, 1,4-Bis(aminomethyl)benzene, α,α'-Diamino-p-xylene, 4-(Aminomethyl)benzylamine, 1,4-Phenylenebis(methylamine)

Purity

≥99%

Package Size

5 g, 25 g, 100 g

1,4-Benzenedimethanamine (CAS: 539-48-0), commonly known as p-xylylenediamine (p-XDA), is a highly reactive, rigid bifunctional primary amine characterized by a central benzene ring with two aminomethyl groups at the para positions. As a critical building block in high-performance polymer chemistry, it is primarily procured as a monomer for advanced semi-aromatic polyamides, a high-Tg curing agent for epoxy resins, and a chain extender in polyurethanes. The linear, symmetrical geometry of the para-substituted aromatic ring imparts exceptional thermal stability, mechanical rigidity, and chemical resistance to downstream polymer networks, making it a specialized precursor for engineering plastics and advanced composites where standard aliphatic or meta-substituted diamines fall short [1].

Research & Formulation Fit

Monomer Aromatic diamine for high-Tg polyimides and engineering polyamides
Co-curing agent Improves water resistance in epoxy coatings when blended with MXDA
Architecture Para-substitution enables linear chains and crystalline packing

Attempting to substitute p-XDA with its widely available meta-isomer (m-xylylenediamine, m-XDA) or standard aliphatic diamines (such as hexamethylenediamine) fundamentally compromises both processability and end-product performance. The linear para-substitution of p-XDA enables highly ordered polymer chain packing and superior crystallinity, which translates to a melting point (Tm) nearly 100°C higher in polyamides compared to m-XDA derivatives. In epoxy formulations, substituting p-XDA with meta- or aliphatic amines drastically reduces the crosslink rigidity, lowering the glass transition temperature (Tg) and rendering the composite unsuitable for high-heat environments. Furthermore, because p-XDA is a solid at room temperature (solidification point 63°C) while m-XDA is a liquid (14°C), drop-in manufacturing substitution is physically impossible without re-engineering reactor feeding and heating infrastructure [1].

Substitution Risk: p-XDA vs m-XDA

Property
p-XDA (para)
m-XDA (meta)
Polymer backbone
Linear, symmetric; high crystallinity
Kinked; reduced crystallinity
Thermal resistance context
Reported higher melting point in polyamides
MXD6 homopolymer ~237 °C (may shift thermal ceiling)
Epoxy water resistance
PXD-containing hardener: reported improved water resistance
MXDA-only hardener: water resistance may be insufficient

Extreme Thermal Stability in Semi-Aromatic Polyamides

When polymerized with adipic acid, p-XDA yields PA PXD6, a semi-aromatic polyamide with exceptional heat resistance. Comparative thermal analysis demonstrates that PA PXD6 achieves a melting point (Tm) of approximately 330°C to 346°C, whereas the equivalent polymer synthesized from m-XDA (PA MXD6) melts at only ~237°C [1]. This massive increase in thermal survivability is driven entirely by the linear symmetry of the para-substituted diamine, which maximizes hydrogen bonding and crystalline chain packing.

Evidence DimensionPolymer Melting Point (Tm)
Target Compound Data~330°C - 346°C (PA PXD6)
Comparator Or Baseline~237°C (PA MXD6)
Quantified Difference~93°C to 109°C higher melting point
ConditionsDifferential Scanning Calorimetry (DSC) of adipic acid polyamides

Procuring p-XDA is mandatory for manufacturing engineering plastics that must survive lead-free soldering temperatures (>260°C) or high-heat automotive environments.

Melting Point (Tm)
Head-to-head
≥285 °C (p-XDA ≥50 mol%) vs ~237 °C (MXD6)
Δ +48 °C
Reported Tm margin may support reflow-soldering stability
Patent data; adipic acid-based polyamide system

Enhanced Glass Transition Temperature in Epoxy Composites

In structural epoxy applications, the choice of amine hardener dictates the thermal limits of the cured matrix. Formulations utilizing p-XDA as the primary curing agent generate highly rigid crosslinked networks, pushing the glass transition temperature (Tg) significantly higher than those cured with standard aliphatic or alicyclic amines, often exceeding 170°C and reaching up to 280°C in optimized advanced composites [1]. The para-aromatic core restricts molecular mobility within the cured network, preventing thermal softening without requiring excessive, embrittling crosslink densities.

Evidence DimensionCured Matrix Glass Transition Temperature (Tg)
Target Compound Data>170°C (up to 280°C in advanced formulations)
Comparator Or Baseline~150°C (Standard aliphatic/cycloaliphatic amine systems)
Quantified Difference20°C to 130°C increase in Tg
ConditionsHigh-temperature cured structural epoxy systems

Buyers formulating aerospace composites or high-temperature structural adhesives must select p-XDA to meet strict thermal performance thresholds that standard hardeners fail to reach.

Tg & Dielectric
Class-level
Tg 265–280 °C; tan δ 0.002–0.004 (1 kHz)
Class-level comparison suggests higher Tg vs typical MXDA polyimides
No direct MXDA comparator in source; data to verify

Solidification Point and Reactor Feeding Infrastructure

The structural symmetry of p-XDA significantly alters its physical state compared to its isomers, directly impacting procurement and plant engineering. p-XDA has a solidification point of 63°C, making it a solid at standard room temperature, whereas m-XDA has a solidification point of 14°C and remains a liquid[1]. This requires facilities procuring p-XDA to utilize heated storage tanks, traced lines, or solid-dosing equipment, ensuring that the material is maintained above 63°C for liquid processing or handled as a crystalline solid.

Evidence DimensionSolidification Point
Target Compound Data63°C (Solid at room temperature)
Comparator Or Baseline14°C (m-XDA, Liquid at room temperature)
Quantified Difference49°C higher solidification point
ConditionsStandard atmospheric pressure storage and handling

Procurement teams must account for this physical state difference, as drop-in substitution into liquid-only feeding systems designed for m-XDA will cause immediate line blockages.

Thermal Stability (Hybrid)
Head-to-head
PXDA hybrid: stable through ~150 °C phase transition
Reported improved thermal resilience over MXDA analog
TG-DSC and temperature-dependent XRD; solvothermal synthesis

Amplified Fluorescence in Alternating Copolymers

Beyond thermal properties, the rigidity of the p-XDA monomer imparts unique optical characteristics to specialty copolymers. In the enzymatic synthesis of perfectly structured alternating copolymers, the incorporation of p-XDA yields a fluorescence quantum yield approximately 15 times greater than the exact same copolymer synthesized using m-XDA[1]. This amplification is directly attributed to the increased structural rigidity of the para-xylylenediamine repeating unit within the polymer chain, which minimizes non-radiative decay pathways.

Evidence DimensionFluorescence Quantum Yield
Target Compound Data~15x baseline fluorescence
Comparator Or Baseline1x baseline fluorescence (m-XDA copolymer)
Quantified Difference15-fold increase in fluorescence intensity
ConditionsEnzymatically synthesized alternating copolymers (catechol and diamine)

For manufacturers of optically active polymers or sensor-embedded materials, p-XDA provides a massive, quantifiable boost to signal intensity over meta-substituted alternatives.

Tensile Strength (TPAE)
Reported
34.8 MPa at 60 mol% PXD
Tensile strength and VST increase with PXD hard-segment content
Polyether-polyamide elastomer; standard tensile testing
Water Resistance (Epoxy)
Head-to-head
PXD co-curing agent: reported improved water resistance
PXD/MXDA blend may overcome MXDA-only water resistance limits
MXDA/PXD mass ratio 99/1–51/49 per patent literature

High-Temperature Engineering Plastics (PA PXD6/PXD10)

Directly downstream of its ability to push polymer melting points above 330°C, p-XDA is the mandatory diamine choice for synthesizing semi-aromatic polyamides used in lead-free surface mount technology (SMT) and automotive under-hood components [1]. Standard m-XDA polyamides melt at lower temperatures and cannot survive these thermal environments.

Advanced Aerospace and Structural Epoxy Composites

Because p-XDA generates highly rigid crosslinked networks with glass transition temperatures exceeding 170°C, it is procured as a critical hardener for structural epoxies[2]. It is specifically selected over cycloaliphatic amines when formulating composites intended to replace heavy metal alloys in high-heat aerospace applications.

Optically Active Specialty Copolymers

Leveraging the 15-fold increase in fluorescence quantum yield provided by its rigid para-substituted structure, p-XDA is the optimal monomer for developing optically active polymer matrices[3]. Buyers in the advanced materials sector procure this specific isomer to maximize signal intensity in sensor-embedded coatings without requiring additional fluorescent dopants.

Application Fit Matrix

Application
Selection Property
Validation Focus
Polyamide compounds for LED / automotive electronics
PXD-rich polyamide with elevated melting point
Dimensional stability at reflow soldering temperatures
Polyimide films for flexible electronics
p-XDA-derived polyimide with reported high Tg and low dielectric loss
Thermal stability and dielectric permittivity at high frequency
Water-resistant epoxy coatings for marine / infrastructure
PXD co-curing agent in MXDA/PXD blends
Coating film water resistance after immersion
Thermoplastic elastomers for seals and hoses
PXD hard-segment monomer for TPAE
Tensile strength and Vicat softening temperature vs PXD content

Physical Description

Colorless liquid with an aromatic odor.

XLogP3

-0.4

Boiling Point

446°F

Flash Point

81°F

Melting Point

143°F

UNII

FJD90IO4NH

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9 mmHg

Pictograms

Corrosive

Other CAS

539-48-0

Wikipedia

1,4-benzenedimethanamine

General Manufacturing Information

1,4-Benzenedimethanamine: ACTIVE

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